

o-Xylylenebis(N,N-diisobutyldithiocarbamate) synthesis protocol

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Compound of Interest

Compound Name: *Copper(II) ionophore I*

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An in-depth technical guide on the synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate), a bis(dithiocarbamate) compound, is presented for researchers, scientists, and professionals in drug development. This document outlines a detailed synthesis protocol, summarizes quantitative data, and provides visualizations for the experimental workflow and a representative biological mechanism of action.

Introduction

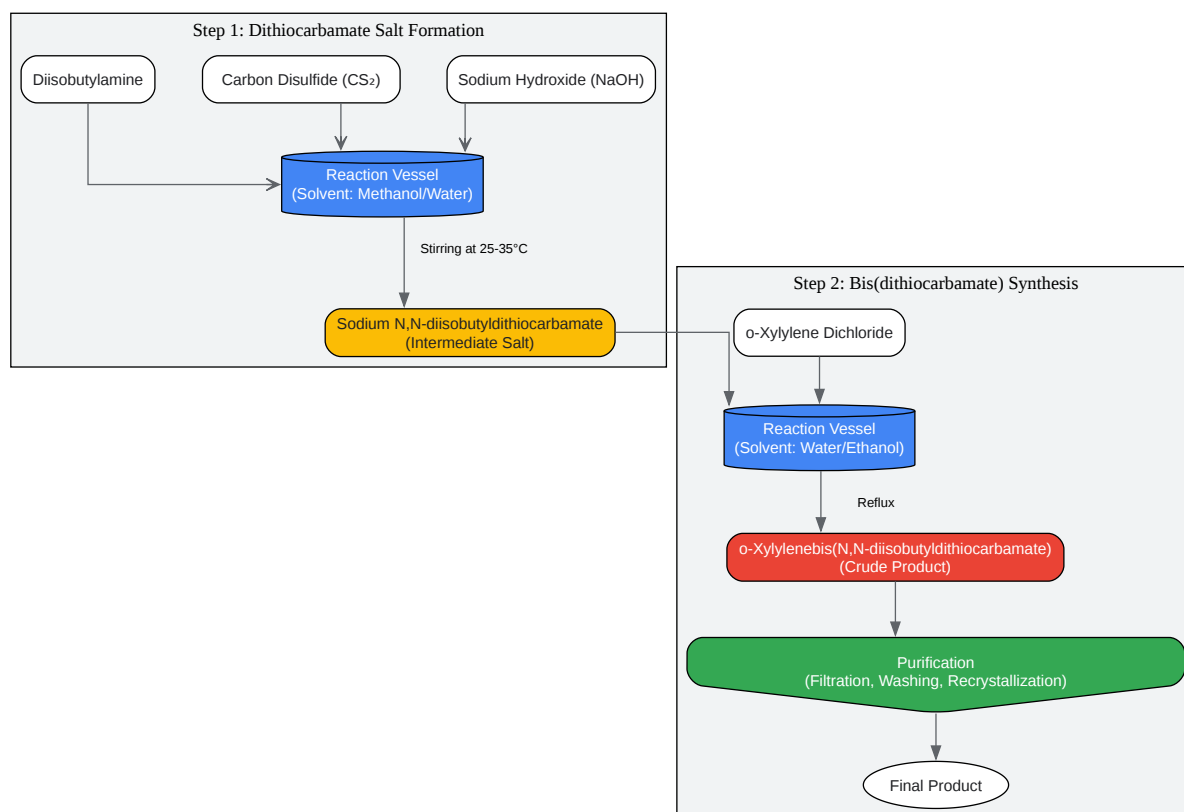
Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group $R_2NCS_2^-$. They are widely recognized for their strong metal-chelating properties and diverse biological activities, including antifungal, antibacterial, and antiparasitic effects.[1][2][3] Their mechanism of action often involves the inhibition of metal-dependent enzymes, such as superoxide dismutase and various metalloproteinases, which are crucial for pathogen survival.[1][4]

Bis(dithiocarbamates), which contain two dithiocarbamate moieties, represent an important subclass. The compound o-Xylylenebis(N,N-diisobutyldithiocarbamate) features two N,N-diisobutyldithiocarbamate units linked by an o-xylylene (1,2-dimethylenebenzene) bridge. The synthesis of such molecules is typically achieved through a two-step process: first, the formation of a dithiocarbamate salt from a secondary amine and carbon disulfide, followed by alkylation with a suitable dihalide.[5][6]

This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate).

Synthesis Workflow

The overall synthesis is a two-step process. First, sodium N,N-diisobutyldithiocarbamate is prepared from diisobutylamine, carbon disulfide (CS_2), and sodium hydroxide (NaOH). Second, this intermediate salt is reacted with o-xylylene dichloride to yield the final product.



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Caption: Synthesis workflow for o-Xylylenebis(N,N-diisobutyldithiocarbamate).

Experimental Protocol

This protocol is based on established methods for dithiocarbamate synthesis.^{[6][7][8]} All operations should be performed in a well-ventilated fume hood, as carbon disulfide is highly volatile and flammable.

Step 1: Synthesis of Sodium N,N-diisobutyldithiocarbamate

- **Preparation:** In a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (8.0 g, 0.20 mol) in 150 mL of methanol.
- **Amine Addition:** Cool the solution to 10-15°C using an ice bath. Add diisobutylamine (25.8 g, 0.20 mol) to the flask with stirring.
- **CS₂ Addition:** Slowly add carbon disulfide (15.2 g, 0.20 mol) dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature of the reaction mixture below 35°C throughout the addition.^[8]
- **Reaction:** After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 2-3 hours. The solution may become viscous or a precipitate may form.
- **Isolation (Optional):** The resulting solution or slurry of sodium N,N-diisobutyldithiocarbamate can be used directly in the next step. Alternatively, the salt can be isolated by removing the solvent under reduced pressure, though this is often unnecessary.

Step 2: Synthesis of o-Xylylenebis(N,N-diisobutyldithiocarbamate)

- **Preparation:** To the reaction mixture from Step 1, add a solution of o-xylylene dichloride (17.5 g, 0.10 mol) dissolved in 50 mL of ethanol.^[9] Note that the molar ratio of the dithiocarbamate salt to o-xylylene dichloride should be 2:1.
- **Reaction:** Heat the mixture to reflux (approximately 65-75°C) and maintain reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Precipitation:** Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate as a solid. If no precipitate forms, slowly add water to induce precipitation.
- **Workup:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove sodium chloride and other water-soluble impurities, followed by a wash with cold ethanol to remove unreacted starting materials.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to yield the pure o-Xylylenebis(N,N-diisobutyldithiocarbamate). Dry the final product in a vacuum oven.

Quantitative Data and Characterization

The following tables summarize the key quantitative parameters for the synthesis and the expected characterization data for the final product.

Table 1: Reaction Parameters and Expected Yield

Parameter	Step 1: Salt Formation	Step 2: Product Synthesis
Reactant Molar Ratio	Diisobutylamine : CS ₂ : NaOH (1 : 1 : 1)	Dithiocarbamate Salt : o-Xylylene Dichloride (2 : 1)
Temperature	10–35°C ^[8]	Reflux (65–75°C)
Reaction Time	2–3 hours	4–6 hours
Solvent	Methanol / Water	Ethanol / Water
Theoretical Yield	N/A (Intermediate)	~49.7 g (for 0.1 mol scale)

| Expected Yield Range | N/A (Intermediate) | 75–90% |

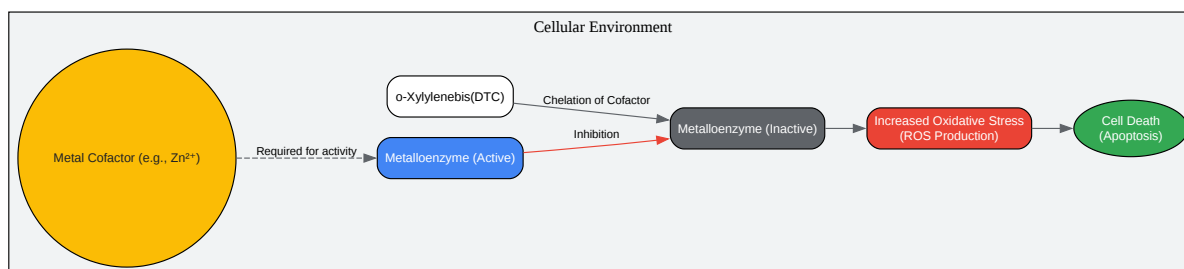
Table 2: Expected Product Characterization Data

Analysis	Expected Result
Appearance	White to pale yellow solid
Molecular Formula	C ₂₆ H ₄₄ N ₂ S ₄
Molecular Weight	528.91 g/mol
¹ H NMR (CDCl ₃ , δ)	~0.9-1.1 (m, 24H, -CH ₃), ~1.8-2.1 (m, 4H, -CH-), ~3.5-3.8 (d, 8H, -N-CH ₂ -), ~4.8 (s, 4H, Ar-CH ₂ -S-), ~7.2-7.4 (m, 4H, Ar-H)
¹³ C NMR (CDCl ₃ , δ)	~20 (CH ₃), ~27 (CH), ~58 (N-CH ₂), ~40 (Ar-CH ₂ -S), ~128-135 (Ar-C), ~200 (N-C=S)

| IR (KBr, cm⁻¹) | ~2800-3000 (C-H stretch), ~1480-1500 (C=N stretch, thioureide band), ~950-1050 (C=S stretch) |

Representative Mechanism of Biological Action

Dithiocarbamates are known to exert their biological effects, particularly their antifungal activity, by interfering with essential cellular processes, often through metal chelation.^{[2][4]} They can inhibit metalloenzymes by binding to the metal cofactor (e.g., Zn²⁺, Cu²⁺), thereby disrupting the enzyme's structure and function. This leads to increased oxidative stress and ultimately, cell death.



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Caption: Representative mechanism of dithiocarbamate-induced enzyme inhibition.

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